1-(1-Ethoxyethoxy)-3-methylbutane
Description
1-(1-Ethoxyethoxy)-3-methylbutane is an acetal derivative characterized by an ethoxyethoxy group and a branched 3-methylbutane chain. Its molecular formula is C₉H₂₀O₂ (CAS 3842-03-3) or C₁₀H₂₂O₂ (CAS 13442-90-5), depending on structural isomerism or naming conventions . Its molecular weight ranges between 160.25 g/mol (C₉H₂₀O₂) and 174.28–188.31 g/mol for longer-chain analogs .
Properties
CAS No. |
13442-90-5 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-(1-ethoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
RGNYZOOSNYMRQE-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCC(C)C |
Canonical SMILES |
CCOC(C)OCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(1-Ethoxyethoxy)-3-methylbutane and related acetals/ethers:
Structural and Functional Differences
Substituent Effects :
- The chloro-substituted analog (1-(1-Chloroethoxy)-3-methylbutane) exhibits higher reactivity due to the electronegative chlorine atom, making it less stable than ethoxy or butoxy analogs .
- Longer alkyl chains (e.g., 1-(1-Butoxyethoxy)butane) increase hydrophobicity, reducing water solubility but enhancing lipid membrane permeability .
Applications :
- Wine Chemistry : this compound and related acetals are identified as age markers in Madeira wines due to their gradual formation during aging .
- Fragrance Industry : Ethoxy-isobutoxy derivatives (e.g., 1-ethoxy-1-(isobutoxy)-3-methylbutane) are used in synthetic fragrances, mimicking "leaf alcohol" scents .
Stability and Reactivity
- Thermal Stability : Acetals like this compound are generally stable under neutral conditions but hydrolyze in acidic or basic environments .
- Incompatibilities : Strong oxidizing agents or acids may degrade acetals into aldehydes and alcohols, limiting their use in reactive formulations .
Analytical Differentiation
- GC-TOFMS : Advanced techniques like comprehensive two-dimensional gas chromatography (GC-TOFMS) effectively distinguish acetals based on retention indices and mass spectra, critical for identifying this compound in complex matrices like wines .
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